molecular formula C14H16F3NO4 B2480929 N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 1396861-11-2

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2480929
CAS No.: 1396861-11-2
M. Wt: 319.28
InChI Key: MOOXWZLRAMGSTG-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group attached to a benzamide core, along with a hydroxyoxan-4-yl group

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c15-14(16,17)22-11-3-1-10(2-4-11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOXWZLRAMGSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide exhibit antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been shown to be effective against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . The mechanism often involves the inhibition of key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Anticancer Properties
The compound's structural features suggest potential anticancer applications. Similar compounds have been designed as molecular hybrids that exhibit cytotoxic activity against numerous cancer cell lines . Preliminary studies indicate that this compound could be evaluated for its effectiveness in inducing apoptosis in cancer cells.

Agrochemicals

Pesticidal Activity
The trifluoromethoxy group in the compound enhances its lipophilicity, which may improve its efficacy as a pesticide. Compounds with similar functionalities have been explored for their ability to act as herbicides or fungicides, targeting specific pathways in plant pathogens or pests . This application could be particularly beneficial in developing environmentally friendly agricultural practices.

Materials Science

Polymer Synthesis
this compound can serve as a building block for synthesizing advanced polymers. The incorporation of trifluoromethoxy groups can impart unique thermal and mechanical properties to polymers, making them suitable for high-performance applications . Research into the polymerization processes involving this compound could lead to innovative materials with tailored properties.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDerivatives showed moderate inhibition of acetylcholinesterase with IC50 values lower than rivastigmine .
Study 2Anticancer EvaluationMolecular hybrids demonstrated cytotoxic effects on colon and breast cancer cell lines .
Study 3Pesticidal EfficacyCompounds with similar structures exhibited effective pest control in agricultural settings .

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide stands out due to the presence of the hydroxyoxan-4-yl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12F3N2O3
  • Molecular Weight : 294.23 g/mol

Biological Activity Overview

Recent studies have indicated that benzamide derivatives, including this compound, exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are key findings from the literature:

  • Anti-inflammatory Activity :
    • Benzamide derivatives have shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS). For instance, a related compound demonstrated the ability to suppress lipopolysaccharide (LPS)-induced expression of inducible NOS and COX-2 in vitro .
  • Cardioprotective Effects :
    • A derivative with a similar structure was evaluated for its cardioprotective effects in ischemia-reperfusion injury models. The results indicated a reduction in infarct size and improved left ventricular pressure, suggesting potential therapeutic applications in heart failure .
  • Cytotoxicity :
    • Molecular docking studies have indicated that compounds with trifluoromethoxy groups can interact favorably with various enzyme targets, potentially leading to cytotoxic effects against cancer cell lines. For example, studies showed moderate inhibition of COX-2 and lipoxygenases by related compounds .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethoxy group enhances binding interactions with target enzymes through hydrogen bonding and pi-cation interactions.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and apoptosis, which could explain its anti-inflammatory and potential anticancer effects.

Study 1: Cardioprotective Effects

A study evaluated the cardioprotective effects of a 4-hydroxy-benzamide derivative using an ischemia-reperfusion model in rats. The compound significantly reduced infarct size and improved cardiac function metrics such as left ventricular pressure. These effects were attenuated in the presence of specific receptor antagonists, indicating a receptor-mediated mechanism .

Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of benzamide derivatives. The study reported that treatment with these compounds led to a dose-dependent reduction in pro-inflammatory cytokine production in macrophages stimulated with LPS. This suggests that this compound could be beneficial in managing inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EffectReference
4-Hydroxy-furanyl-benzamide derivativeCardioprotectiveReduced infarct size
Benzamide derivativeAnti-inflammatorySuppressed COX-2 expression
Trifluoromethoxy-substituted hydrazonesCytotoxicityModerate inhibition of COX-2

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